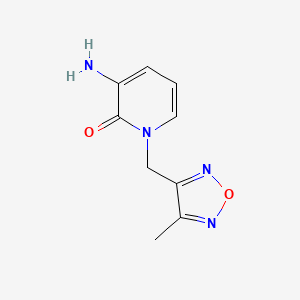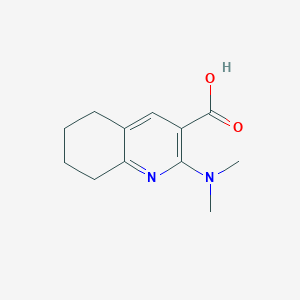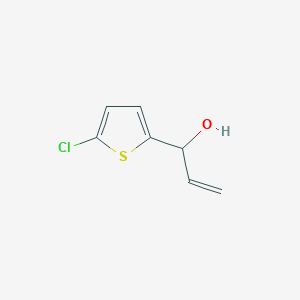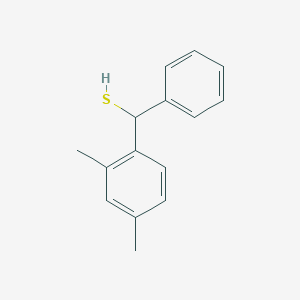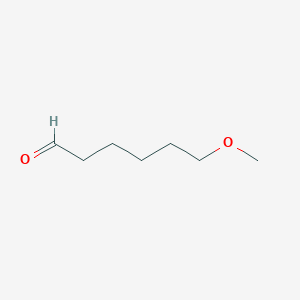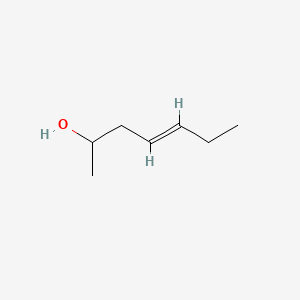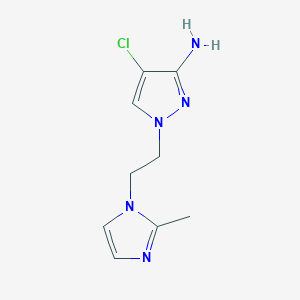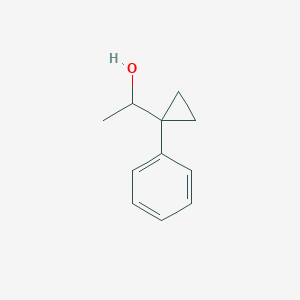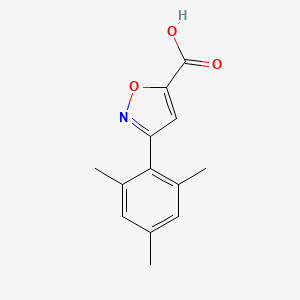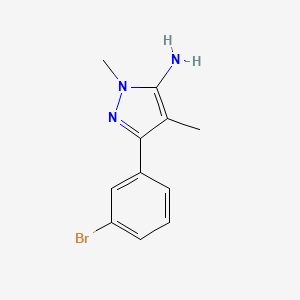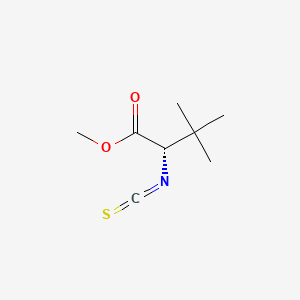
4-(Quinolin-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline moiety attached to a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one typically involves the cyclization of quinoline derivatives with appropriate pyrrolidinone precursors. One common method includes the reaction of quinoline-2-carbaldehyde with pyrrolidin-2-one under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-yl-pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolin-2-yl-pyrrolidin-2-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-(Quinolin-2-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the quinoline moiety but shares the pyrrolidinone ring structure.
Quinolin-2-one: Contains the quinoline moiety but lacks the pyrrolidinone ring.
Pyrrolidin-2,5-dione: Another related compound with a different substitution pattern on the pyrrolidinone ring.
Uniqueness
4-(Quinolin-2-yl)pyrrolidin-2-one is unique due to its combined quinoline and pyrrolidinone structures, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-quinolin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-7-10(8-14-13)12-6-5-9-3-1-2-4-11(9)15-12/h1-6,10H,7-8H2,(H,14,16) |
InChI Key |
PHBJKGDPQJWUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


